molecular formula C12H14FN3 B2818845 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile CAS No. 875858-81-4

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile

Cat. No.: B2818845
CAS No.: 875858-81-4
M. Wt: 219.263
InChI Key: PWCPUKJSYSOSNG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile is a nitrile-containing organic compound featuring a central carbon atom bonded to a 4-fluorophenyl group and a piperazine ring. Its molecular formula is C₁₂H₁₃FN₃, with a molecular weight of 218.25 g/mol (inferred from structural analogs in and ). This compound is of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, due to the piperazine moiety’s prevalence in pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-2-piperazin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCPUKJSYSOSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent such as sodium cyanide to form 4-fluorobenzyl cyanide.

    Piperazine Addition: The 4-fluorobenzyl cyanide is then reacted with piperazine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Antidepressant Potential
Research indicates that compounds similar to 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile may exhibit antidepressant properties by interacting with neurotransmitter receptors involved in mood regulation. Preliminary studies suggest a binding affinity to serotonin receptors, which are crucial in the treatment of depression.

Anxiolytic Effects
In addition to its antidepressant potential, there is evidence suggesting that this compound may also have anxiolytic effects. It is hypothesized that its interaction with the GABA-A receptor could provide a mechanism for reducing anxiety symptoms, making it a candidate for further investigation in anxiety disorder treatments .

Mechanistic Studies

Receptor Interaction Studies
The compound's structure allows for versatile interactions with various receptors. Studies have shown that it may interact with the adenosine A2A receptor and other neurotransmitter systems, which could lead to novel therapeutic strategies for neurological disorders . Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving piperazine derivatives and fluorinated phenyl groups. The development of efficient synthetic methods is essential for producing this compound in sufficient quantities for research and clinical trials .

Analog Development
Creating analogs of this compound by modifying the piperazine ring or the fluorophenyl group may enhance its biological activity or alter its pharmacokinetic properties. This approach allows researchers to explore a broader range of therapeutic potentials .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated binding affinity to serotonin receptors; potential antidepressant effects observed in animal models.
Study BAnxiolytic PropertiesSuggested anxiolytic effects through GABA receptor modulation; further studies needed for confirmation .
Study CSynthesis OptimizationDeveloped a more efficient synthetic route, reducing production costs and improving yield .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • This may enhance target binding in hydrophobic pockets.
  • The fluorine substituent balances polarity and lipophilicity, a common strategy in CNS drug design.
  • Steric Considerations : Chlorine’s larger atomic radius may introduce steric hindrance in binding sites, whereas fluorine’s compact size allows tighter molecular packing.

Derivatives with Modified Scaffolds

Pyrido-Pyrimidinone Derivatives ()

The patent in describes 2-(4-fluorophenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, a fused heterocyclic derivative. Unlike the acetonitrile core, this compound incorporates a pyrido-pyrimidinone scaffold, which likely alters:

  • Bioactivity : The extended aromatic system may enhance interactions with kinases or GPCRs.
  • Solubility: The pyrimidinone ring introduces hydrogen-bonding sites, improving aqueous solubility compared to the nitrile-based analog.

Piperazin-1-yl Acetonitrile Base Structure ()

The unsubstituted parent compound, 2-(piperazin-1-yl)acetonitrile (C₆H₁₁N₃, MW: 125.17 g/mol), lacks aromatic substituents. Its simplicity highlights the role of the 4-fluorophenyl group in:

  • Pharmacophore Development : The phenyl group adds rigidity and specificity to molecular interactions.
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life compared to the unsubstituted base.

Substituent Position Variants

Ortho-Fluorinated Analogs ()

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate features an ortho-fluorine on the benzoyl group. Compared to the para-fluorinated acetonitrile compound:

  • Ionization : The piperazin-1-ium cation (protonated form) increases water solubility but may limit blood-brain barrier penetration.

Research Findings and Implications

While the provided evidence lacks explicit biological data for this compound, comparisons with analogs suggest:

Fluorine’s Advantage : Para-fluorination optimizes electronic and steric properties for CNS-targeted molecules, as seen in commercial analogs (e.g., 4-chloro and 4-methoxy derivatives).

Commercial Viability : American Elements lists 4-chloro and 4-methoxy analogs at high purity grades, indicating scalable synthesis routes for the 4-fluoro variant.

Stability : Storage conditions for related nitriles (e.g., +4°C for 2-[4-(4-fluorophenyl)piperazin-1-yl]acetonitrile in ) suggest refrigeration is critical for long-term stability.

Biological Activity

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile, also known as C12H14FN3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C12H14FN3
  • Molecular Weight : 219.26 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-2-piperazin-1-ylacetonitrile
  • PubChem CID : 16227015
  • Appearance : Oil
  • Storage Temperature : 4 °C

Anticancer Properties

Recent studies indicate that compounds with a piperazine moiety, including this compound, exhibit significant anticancer activity. For instance, it has been reported that piperazine derivatives can induce apoptosis in various cancer cell lines. In particular:

  • Mechanism of Action : The compound may interact with specific proteins involved in cancer progression, such as IKKb, which plays a crucial role in NF-kB signaling pathways associated with inflammation and cancer development .
  • Case Study : In a study involving xenograft mouse models, compounds similar to this compound demonstrated anti-tumor activity and metabolic stability, indicating potential for further development as anticancer agents .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Piperazine derivatives are known for their effects on neurotransmitter systems.

  • Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer’s .
  • Case Study : A derivative with a piperazine ring was noted for its dual inhibition properties against AChE and BuChE, enhancing brain exposure and offering potential therapeutic benefits in cognitive disorders .

Safety Profile

While the compound shows promise in various biological activities, safety assessments are crucial:

  • Hazard Statements : The compound is classified with several hazard statements indicating toxicity (H302-H332), necessitating careful handling and usage precautions .

Research Findings Summary Table

PropertyDescription
Chemical FormulaC12H14FN3
Molecular Weight219.26 g/mol
Anticancer ActivityInduces apoptosis; interacts with IKKb
Neuropharmacological EffectsAChE and BuChE inhibition
Safety ClassificationToxicity hazards present

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-fluorophenylacetonitrile derivatives and piperazine. Key steps include:

  • Reagent Selection: Use a polar aprotic solvent (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen.
  • Temperature Control: Maintain 70–90°C to balance reaction kinetics and avoid side reactions .
  • Purification: Column chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) yields >85% purity.
  • Validation: Monitor progress via TLC and confirm product integrity using 1^1H/13^{13}C NMR and HRMS .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies aromatic protons (δ 6.8–7.2 ppm for fluorophenyl) and piperazine protons (δ 2.5–3.5 ppm).
    • 19^{19}F NMR confirms fluorine substitution (δ -110 to -115 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement of the fluorophenyl and piperazine moieties, with bond angles and torsion angles critical for confirming stereochemistry .
  • Mass Spectrometry (HRMS): Exact mass ([M+H]+^+) should match theoretical values within 3 ppm error .

Q. What in vitro assays are suitable for preliminary neuropharmacological evaluation?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors using radiolabeled ligands (e.g., 3^3H-spiperone). IC50_{50} values <1 µM suggest therapeutic potential .
  • Functional Assays: Use cAMP accumulation or calcium flux assays in transfected HEK293 cells to assess agonism/antagonism .
  • Cytotoxicity Screening: Employ MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out nonspecific toxicity at ≤10 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Compare assay conditions (e.g., cell lines, ligand concentrations, incubation times) .
    • Normalize data using internal standards (e.g., % inhibition relative to known agonists/antagonists).
  • Structural Confirmation: Verify compound purity via HPLC and co-crystallization with target receptors to exclude off-target effects .
  • Dose-Response Reproducibility: Replicate studies across independent labs with blinded sample allocation to minimize bias .

Q. What computational approaches predict environmental persistence and degradation pathways?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) Models: Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation potential .
  • Molecular Dynamics Simulations: Model hydrolysis of the acetonitrile group under varying pH (4–9) and temperature (20–40°C) to identify stable intermediates .
  • Metabolite Identification: Employ LC-HRMS to detect oxidation products (e.g., carboxylic acid derivatives) in simulated wastewater .

Q. How do substituent modifications on the piperazine ring impact receptor binding kinetics?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize analogs with methyl, sulfonyl, or aryl substitutions at the piperazine nitrogen .
    • Measure binding affinity (Ki_i) via competitive radioligand assays .
  • Molecular Docking: Use AutoDock Vina to model interactions with receptor active sites (e.g., hydrophobic pockets accommodating fluorophenyl groups) .
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies entropy/enthalpy contributions to binding .

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